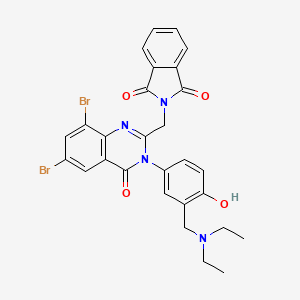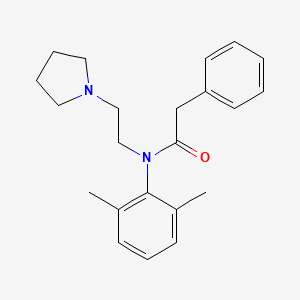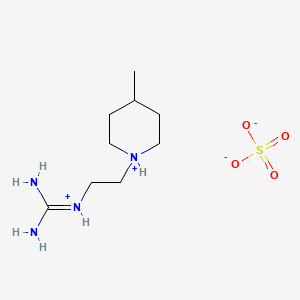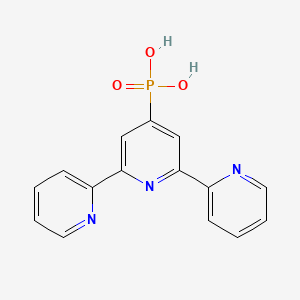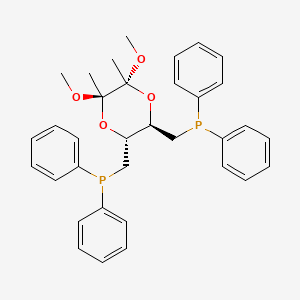
(R)-T-Phos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-T-Phos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-T-Phos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or rhodium complexes. The process may require precise temperature control and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-T-Phos may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-T-Phos undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions with ®-T-Phos include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from reactions involving ®-T-Phos depend on the specific reaction conditions and reagents used. These products often include chiral compounds with high enantiomeric purity, which are valuable in pharmaceutical and fine chemical industries.
Scientific Research Applications
®-T-Phos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific chiral characteristics.
Mechanism of Action
The mechanism of action of ®-T-Phos involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the selective transformation of substrates into chiral products. The molecular targets and pathways involved include the coordination of ®-T-Phos to the metal center, which then activates the substrate for the desired reaction.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-T-Phos include other chiral phosphine ligands such as:
BINAP: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
DIPAMP: 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
SEGPHOS: 5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
Uniqueness
®-T-Phos is unique due to its high enantioselectivity and efficiency in catalytic processes. Its ability to form stable complexes with various metal catalysts and its versatility in different types of chemical reactions make it a valuable tool in asymmetric synthesis.
Properties
CAS No. |
173371-58-9 |
|---|---|
Molecular Formula |
C34H38O4P2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(2R,3R,5R,6R)-3-(diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H38O4P2/c1-33(35-3)34(2,36-4)38-32(26-40(29-21-13-7-14-22-29)30-23-15-8-16-24-30)31(37-33)25-39(27-17-9-5-10-18-27)28-19-11-6-12-20-28/h5-24,31-32H,25-26H2,1-4H3/t31-,32-,33+,34+/m0/s1 |
InChI Key |
RSCYVRLLTJPYTP-PSWJWLENSA-N |
Isomeric SMILES |
C[C@@]1([C@](O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
Canonical SMILES |
CC1(C(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



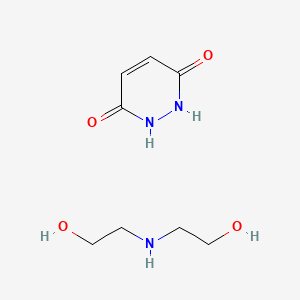
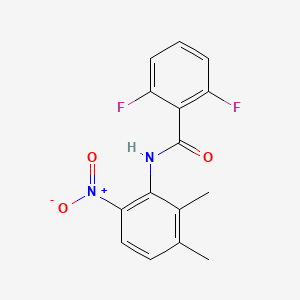
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
